![molecular formula C9H15BrCl2N4 B2875270 5-Bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride CAS No. 2380172-02-9](/img/structure/B2875270.png)
5-Bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride
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Overview
Description
5-Bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biology. It is a pyrimidine-based compound that has been synthesized using different methods.
Scientific Research Applications
5-Bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride has been extensively studied for its various applications in scientific research. One of the most notable applications is in the field of cancer research. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of certain kinases that are involved in the growth and proliferation of cancer cells. It also inhibits the activity of certain enzymes that are involved in the production of amyloid beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
5-Bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to target specific processes and pathways that are involved in disease progression. However, one of the limitations of using this compound is its potential toxicity and side effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 5-Bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride. One direction is to further study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, 5-Bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride is a pyrimidine-based compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biology. It has been synthesized using different methods and has been extensively studied for its potential use in the treatment of cancer and neurological disorders. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, and it has various biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for its research and development.
Synthesis Methods
The synthesis of 5-Bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride has been achieved using different methods. One of the most common methods involves the reaction of 5-bromo-2-chloropyrimidine with N-methylpyrrolidine in the presence of a base such as potassium carbonate. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound.
properties
IUPAC Name |
5-bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4.2ClH/c1-14(8-2-3-11-6-8)9-12-4-7(10)5-13-9;;/h4-5,8,11H,2-3,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEUKUAXZODSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C2=NC=C(C=N2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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